

Radiosynthesis of [11C]SCH442416 for PET Imaging: A Technical Guide

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Compound of Interest		
Compound Name:	SCH442416	
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This technical guide provides an in-depth overview of the radiosynthesis of [11C]**SCH442416**, a potent and selective antagonist for the adenosine A2A receptor, utilized for in vivo imaging with Positron Emission Tomography (PET). This document outlines the synthesis of the precursor, the radiolabeling procedure, and the subsequent application in PET imaging studies, supported by quantitative data and detailed experimental protocols.

Introduction

[11C]SCH442416 is a non-xanthine derivative that has demonstrated high affinity and selectivity for the adenosine A2A receptor, making it a valuable tool for studying the role of these receptors in various neurological and psychiatric disorders. PET imaging with [11C]SCH442416 allows for the non-invasive quantification and visualization of A2A receptor density and occupancy in the living brain. Preclinical and clinical studies have highlighted its potential in understanding conditions such as Parkinson's disease.[1]

Synthesis of the Precursor (Desmethyl-SCH442416)

The synthesis of the desmethyl precursor is a critical first step for the subsequent radiolabeling with Carbon-11. While specific, detailed, step-by-step published protocols for the synthesis of desmethyl-**SCH442416** are not readily available in the public domain, the general synthetic route can be inferred from related compounds and general organic chemistry principles. The synthesis would likely involve a multi-step process to construct the pyrazolo[4,3-e][2][3]



[4]triazolo[1,5-c]pyrimidine core, followed by the attachment of the furan moiety and the phenolic side chain.

A plausible synthetic approach would involve the reaction of a suitable pyrazolotriazolopyrimidine amine with a functionalized furan derivative. The final step in the precursor synthesis would be the demethylation of the methoxy group on the phenyl ring to yield the free phenol, which is the site for the subsequent [11C]methylation.

Radiosynthesis of [11C]SCH442416

The radiosynthesis of [11C]SCH442416 is typically achieved through the O-methylation of its desmethyl precursor using a [11C]methylating agent, such as [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf).[1]

Experimental Protocol: [11C]Methylation

A general procedure for the [11C]methylation reaction is as follows:

- Preparation of the Reaction Mixture: In a sealed reaction vial, the desmethyl precursor (typically 0.5-1.0 mg) is dissolved in a suitable organic solvent, such as dimethylformamide (DMF) or acetone. A base, such as sodium hydroxide (NaOH) or a tetralkylammonium hydroxide, is added to deprotonate the phenolic hydroxyl group of the precursor, forming the more nucleophilic phenoxide.
- Introduction of [11C]Methylating Agent: The gaseous [11C]CH3I or [11C]CH3OTf, produced from a cyclotron and a methylation module, is trapped in the reaction vial containing the precursor solution at room temperature or slightly below.
- Reaction Conditions: The sealed vial is then heated to an elevated temperature (typically 80-120°C) for a short duration (usually 3-5 minutes) to facilitate the nucleophilic substitution reaction, where the phenoxide attacks the [11C]methyl group.
- Quenching and Purification: After the reaction, the mixture is quenched, typically with a small amount of water or a buffer solution. The crude reaction mixture is then purified using highperformance liquid chromatography (HPLC) to isolate [11C]SCH442416 from unreacted precursor and other byproducts.



• Formulation: The collected HPLC fraction containing the purified [11C]**SCH442416** is reformulated into a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for intravenous injection.

Quantitative Data

The following table summarizes typical quantitative data reported for the radiosynthesis of [11C]SCH442416.

Parameter	Reported Value	Reference
Radiochemical Purity	>99%	A pilot study
Specific Activity	66.6 ± 31.0 MBq/nmol	A pilot study
Injected Mass	2.54 ± 1.1 μg	A pilot study
Injected Radioactivity	362 ± 9 MBq	A pilot study

In Vivo PET Imaging with [11C]SCH442416

PET imaging with [11C]**SCH442416** allows for the quantitative assessment of adenosine A2A receptor distribution and density in the brain.

Experimental Protocol: Human PET Imaging

The following protocol is a general outline for a human PET imaging study with [11C]SCH442416:

- Subject Preparation: Subjects are typically fasted for a certain period before the scan. An intravenous line is inserted for the injection of the radiotracer and for arterial blood sampling.
- Radiotracer Injection: A bolus of [11C]SCH442416 (e.g., 364 MBq) is injected intravenously.
 [3]
- PET Data Acquisition: Dynamic PET scans are acquired for a duration of 60-90 minutes immediately following the injection.[3]



- Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites in plasma, which is necessary for generating an arterial input function for kinetic modeling.[3]
- Image Reconstruction and Analysis: PET data are reconstructed, corrected for attenuation and scatter, and co-registered with anatomical images (e.g., MRI). Regions of interest (ROIs) are defined on the anatomical images and transferred to the dynamic PET data to generate time-activity curves (TACs).
- Kinetic Modeling: The TACs from different brain regions and the arterial input function are
 fitted to a suitable pharmacokinetic model (e.g., a two-tissue compartment model) to
 estimate parameters such as the volume of distribution (VT) and binding potential (BPND),
 which reflect the density of available A2A receptors.

Biodistribution and Metabolism

Studies in rats, primates, and humans have provided insights into the in vivo behavior of [11C]SCH442416.

- Brain Uptake: The tracer rapidly enters the brain, with peak uptake occurring within 5-10 minutes in monkeys.
- Regional Distribution: The highest concentration of the tracer is observed in the striatum, a
 region known for its high density of A2A receptors, with lower uptake in the cerebellum.[2] In
 monkeys, the radioactivity concentration in the striatum was found to be twice that in the
 cerebellum 20 minutes post-injection.[2]
- Metabolism: The rate of metabolism varies across species. In rats, the metabolism is
 relatively slow, with over 40% of the parent compound remaining in the plasma 60 minutes
 after injection.[2] In contrast, metabolism is faster in humans, with only about 41% of the
 parent tracer remaining at 15 minutes and 15% at 95 minutes post-injection.[3]

The following table summarizes the biodistribution data for [11C]**SCH442416** in different species.



Species	Brain Region	Key Finding	Reference
Rat	Striatum	High uptake, significantly reduced by A2A receptoracting drugs.	In vivo imaging of adenosine A2A receptors in rat and primate brain
Cerebellum	Low uptake, used as a reference region.	In vivo imaging of adenosine A2A receptors in rat and primate brain	
Macaca nemestrina	Striatum	Radioactivity concentration two times that in the cerebellum at 20 min post-injection.	In vivo imaging of adenosine A2A receptors in rat and primate brain
Human	Striatum	Highest activity concentrations observed.	A pilot study
Cerebellum	Lower activity compared to the striatum.	A pilot study	

Visualizations Adenosine A2A Receptor Signaling Pathway





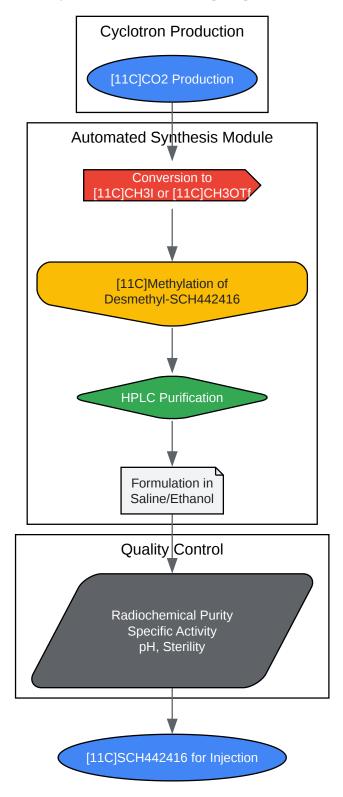
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Caption: Schematic of the Adenosine A2A receptor signaling pathway and the antagonistic action of **SCH442416**.

Radiosynthesis Workflow for [11C]SCH442416



Radiosynthesis Workflow for [11C]SCH442416



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Caption: A generalized workflow for the automated radiosynthesis and quality control of [11C]**SCH442416**.

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